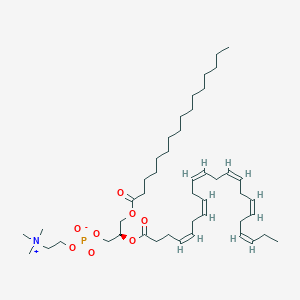

1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine

概要

説明

1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-PC (PDPC) is a phospholipid that contains palmitic acid and docosahexaenoic acid at the sn-1 and sn-2 positions, respectively. It is a component of LDL and HDL and has been found in atherosclerotic plaques. Enrichment of PDPC in recombinant HDLs decreases cholesterol ester formation by lecithin:cholesterol acyltransferase (LCAT) in vitro.

16:0-22:6 PC or 1-palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine is a glycerophospholipid, with substitution of palmitic acid and docosahexaenic acid at sn-1 and sn-2 positions of the glycerol backbone, respectively.

PC(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)), also known as PC(16:0/22:6) or PC(38:6), belongs to the class of organic compounds known as phosphatidylcholines. These are glycerophosphocholines in which the two free -OH are attached to one fatty acid each through an ester linkage. Thus, PC(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) is considered to be a glycerophosphocholine lipid molecule. PC(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, PC(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) participates in a number of enzymatic reactions. In particular, S-Adenosylhomocysteine and PC(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) can be biosynthesized from S-adenosylmethionine and pe-nme2(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) through its interaction with the enzyme phosphatidylethanolamine N-methyltransferase. Furthermore, Cytidine monophosphate and PC(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) can be biosynthesized from CDP-choline and DG(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0); which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. Finally, PC(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) and L-serine can be converted into choline and PS(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)); which is catalyzed by the enzyme phosphatidylserine synthase. In humans, PC(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) is involved in phosphatidylcholine biosynthesis PC(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway and phosphatidylethanolamine biosynthesis pe(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway.

1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:6 in which the acyl groups at C-1 and C-2 are specified as hexadecanoyl and (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl respectively. It has a role as a mouse metabolite. It derives from a hexadecanoic acid and an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid.

作用機序

Target of Action

1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine is a phospholipid that contains palmitic acid and docosahexaenoic acid at the sn-1 and sn-2 positions, respectively . It is a component of Low-Density Lipoprotein (LDL) and High-Density Lipoprotein (HDL), and has been found in atherosclerotic plaques . Therefore, its primary targets are likely to be cells that interact with LDL and HDL, such as liver cells and cells of the arterial wall.

Mode of Action

It is known that enrichment of this phospholipid in recombinant hdls decreases cholesterol ester formation by lecithin:cholesterol acyltransferase (lcat) in vitro . This suggests that the compound may interact with its targets by integrating into the lipid bilayer of cells, influencing the function of enzymes like LCAT that interact with these lipids.

Biochemical Pathways

The compound is involved in lipid metabolism, particularly in the formation and function of LDL and HDL. It may influence the LCAT enzyme, which is crucial for the maturation of HDL particles and plays a role in the reverse cholesterol transport pathway . By decreasing cholesterol ester formation, the compound could potentially affect the transport of cholesterol from peripheral tissues to the liver.

Result of Action

The primary molecular effect of this compound is a decrease in cholesterol ester formation by LCAT when it is enriched in HDLs . This could lead to alterations in HDL maturation and function, potentially affecting the transport of cholesterol in the body. At the cellular level, this could influence processes such as cell membrane composition and function, signal transduction, and lipid raft formation.

生化学分析

Biochemical Properties

1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that enrichment of this compound in recombinant HDLs decreases cholesterol ester formation by lecithin:cholesterol acyltransferase (LCAT) in vitro .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

生物活性

1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (PDPC) is a phospholipid that plays a significant role in cellular membranes and signaling pathways. It is composed of a palmitoyl chain and a docosahexaenoic acid (DHA) chain, making it a unique compound with potential biological activities. This article delves into the biological activities, mechanisms of action, and relevant research findings associated with PDPC.

- Molecular Formula : C46H80NO8P

- Molecular Weight : 806.1 g/mol

- CAS Number : 59403-54-2

- Purity : >98%

Membrane Structure and Fluidity

PDPC contributes to the structural integrity and fluidity of cell membranes due to its unique fatty acid composition. The presence of DHA, an omega-3 fatty acid, enhances membrane flexibility and functionality, which is crucial for various cellular processes including signaling and transport.

Anti-inflammatory Effects

Research has indicated that PDPC exhibits anti-inflammatory properties. It can modulate inflammatory pathways by influencing the production of cytokines and other inflammatory mediators. For instance, studies have shown that PDPC can reduce the expression of pro-inflammatory cytokines in immune cells, suggesting its potential therapeutic role in inflammatory diseases .

Neuroprotective Properties

PDPC is particularly relevant in neurobiology due to its DHA content. DHA is known for its neuroprotective effects, which include promoting neuronal survival and reducing oxidative stress. PDPC may enhance these effects by stabilizing neuronal membranes and supporting synaptic function .

Lipid Peroxidation and Antioxidant Activity

The compound has been studied for its role in lipid peroxidation processes. PDPC can act as a substrate for lipid peroxidation, leading to the formation of hydroperoxides that may have signaling roles in oxidative stress responses . Additionally, it has been shown to interact with antioxidant systems, potentially enhancing cellular defenses against oxidative damage.

Interaction with Receptors

PDPC may also interact with various receptors involved in cell signaling. For example, it has been implicated in modulating G-protein coupled receptors (GPCRs) which play critical roles in transmitting signals from outside the cell to the interior .

Case Studies

- Neurodegenerative Diseases : In a study focusing on Alzheimer's disease models, PDPC was shown to improve cognitive function by enhancing synaptic plasticity and reducing amyloid-beta accumulation .

- Cardiovascular Health : Another research highlighted the role of PDPC in improving endothelial function in models of cardiovascular disease. The compound was observed to reduce oxidative stress markers and improve nitric oxide availability .

- Cancer Research : PDPC has been investigated for its potential anti-cancer properties. In vitro studies indicated that it could inhibit the proliferation of certain cancer cell lines by inducing apoptosis through mitochondrial pathways .

Data Tables

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : C46H80NO8P

- Molecular Weight : 806.1 g/mol

- CAS Number : 59403-54-2

- Structure : PDPC consists of palmitic acid and docosahexaenoic acid (DHA) attached to a glycerol backbone, making it a key component of cell membranes, particularly in the nervous system.

Neurobiology

PDPC has been investigated for its role in neurobiology due to its structural similarity to phosphatidylcholine, which is crucial for myelin formation and neuronal function. Notably:

- Myelin Basic Protein Interaction : Research indicates that PDPC can complex with myelin basic protein, potentially influencing myelination processes. This interaction has been studied in models of autoimmune encephalomyelitis, suggesting a protective role against demyelination .

- Neuroprotective Effects : Studies have shown that PDPC may exhibit neuroprotective properties by modulating inflammatory responses in neuronal cells. This is particularly relevant in conditions such as multiple sclerosis and Alzheimer's disease .

Drug Delivery Systems

The amphiphilic nature of PDPC makes it an excellent candidate for drug delivery applications:

- Nanoparticle Formulation : PDPC can be utilized in the formulation of lipid nanoparticles for the targeted delivery of therapeutic agents. Its ability to encapsulate hydrophobic drugs enhances bioavailability and therapeutic efficacy .

- Vaccine Development : The incorporation of PDPC in vaccine formulations has been explored to improve immune responses. Its phospholipid structure aids in the stabilization of antigens and enhances their presentation to immune cells .

Lipidomics

In lipidomics, PDPC serves as a biomarker for various physiological and pathological states:

- Quantitative Analysis : Advanced lipidomic techniques utilizing PDPC have been developed for the quantitative analysis of phospholipids in biological samples. This is essential for understanding lipid metabolism and its implications in diseases such as obesity and diabetes .

Case Studies

化学反応の分析

Enzymatic Hydrolysis by Phospholipases

PDPC undergoes hydrolysis through phospholipase A₂ (PLA₂) enzymes, which target the sn-2 ester bond. Key enzymes include:

-

Impact of PDPC structure : The polyunsaturated DHA at sn-2 enhances susceptibility to PLA₂-mediated hydrolysis compared to monounsaturated PCs .

-

Biological role : Hydrolysis generates lipid mediators (e.g., DHA-derived resolvins) involved in anti-inflammatory signaling .

Oxidation Reactions

PDPC is highly prone to oxidation due to the six double bonds in DHA. Oxidation occurs via enzymatic or nonenzymatic pathways, producing truncated oxidized phospholipids (OxPLs):

Primary Oxidation Products

Oxidation-Induced Membrane Effects

-

Lipid order : PDPC oxidation decreases membrane lipid order by 20–30%, measured via Laurdan fluorescence .

-

Enzyme modulation : OxPDPC inhibits sPLA₂ activity in polyunsaturated matrices more effectively than in monounsaturated ones (Table 1) .

Table 1 : Modulation of sPLA₂ Activity by OxPDPC Derivatives in Lipid Vesicles

| Condition | ΔFL/FL POPC (%) | ΔFL/FL PDPC (%) |

|---|---|---|

| 30% POVPC (RT) | -59.3 | -20.3 |

| 30% PGPC (RT) | +74.4 | +109.1 |

| 30% PGPC (HC) | -43.1 | -63.0 |

RT = Room temperature mixing; HC = High-curvature vesicles

Metabolic Interactions

PDPC participates in lipid remodeling and signaling:

Cholesterol Metabolism

-

Recombinant HDLs enriched with PDPC reduce cholesterol esterification by lecithin:cholesterol acyltransferase (LCAT) by 35–40% compared to saturated PCs .

-

Mechanism: DHA’s conformational flexibility disrupts LCAT’s access to the sn-2 position .

Thioesterase Activity

Analytical Detection

Oxidized PDPC derivatives are quantified via:

Structural Stability

特性

IUPAC Name |

[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H80NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,23-24,27,29,33,35,44H,6-7,9,11-13,15,17-19,22,25-26,28,30-32,34,36-43H2,1-5H3/b10-8-,16-14-,21-20-,24-23-,29-27-,35-33-/t44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESVDEZGAHUQJU-ZLBXKVHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H80NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001198216 | |

| Record name | 1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

806.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59403-54-2 | |

| Record name | 1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59403-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059403542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes PDPC structurally distinct from other phospholipids, and how does this impact its biophysical properties?

A: PDPC is characterized by a docosahexaenoic acid (DHA, 22:6 cis-Δ(4,7,10,13,16,19)) chain at the sn-2 position of its glycerol backbone . This high degree of unsaturation distinguishes it from phospholipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), which has a monounsaturated oleic acid at the same position. This structural difference significantly impacts its behavior in membranes. For instance, (2)H NMR spectroscopy and molecular dynamics simulations reveal that the polyunsaturated DHA chains in PDPC bilayers have a propensity to adopt extended, helical conformations and back-bended structures . These conformations influence membrane fluidity and flexibility, potentially affecting the function of membrane-associated proteins.

Q2: How does PDPC interact with ethanol in biological membranes, and what are the implications of this interaction?

A: Studies using model membranes of POPC and PDPC, as well as native rod outer segment disk membranes, demonstrate that ethanol increases the equilibrium concentration of metarhodopsin II (MII), the active form of the visual receptor rhodopsin . Interestingly, this effect is amplified in the presence of PDPC compared to POPC. This suggests that the polyunsaturated acyl chains in PDPC may create a membrane environment more susceptible to ethanol's effects on rhodopsin conformation, potentially by altering lipid packing properties.

Q3: What is the significance of PDPC in the context of DHA transport during pregnancy?

A: Studies in rats suggest that PDPC plays a crucial role in the transport of DHA from the mother to the fetus , . During pregnancy, there is a marked increase in the levels of PDPC in both the liver and plasma, coinciding with an overall rise in maternal plasma DHA. This suggests that the liver increases its production of PDPC, likely utilizing DHA synthesized via increased Δ6 desaturase activity, to facilitate the transport of this essential fatty acid to the developing fetus.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。